N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This is often achieved through a series of organic reactions, including nitration, reduction, and cyclization processes. The isoxazol-3-yl and pyridazine-3-carboxamide moieties are then introduced through further chemical reactions, often involving the use of specific reagents and catalysts under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient separation techniques to isolate the desired product. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule, such as the isoxazole ring and the carboxamide group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them useful for further research and application.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool for studying molecular interactions, enzyme inhibition, and drug design. Additionally, it can be used as a building block for the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used, and further research is often needed to fully understand its mode of action.
Comparison with Similar Compounds
When compared to similar compounds, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other isoxazole derivatives, pyridazine derivatives, and carboxamide-containing molecules. These compounds may share some similarities in terms of reactivity and biological activity, but the specific arrangement of functional groups in this compound gives it distinct properties.
List of Similar Compounds
Isoxazole derivatives
Pyridazine derivatives
Carboxamide-containing molecules
Other benzo[d][1,3]dioxol-5-yl derivatives
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c1-21-16(22)5-3-12(19-21)17(23)18-8-11-7-14(26-20-11)10-2-4-13-15(6-10)25-9-24-13/h2-7H,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJZZPXHEWSQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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